2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide
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Description
2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties and Zinc(II) Interaction
Compounds related to 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide have been synthesized and studied for their fluorescent properties and interaction with zinc(II). The synthesis of analogues and their spectroscopic study have demonstrated their potential as fluorophores for zinc(II), highlighting a bathochromic shift in their UV/vis spectra upon zinc(II) addition, suggesting their application in biochemical sensing and imaging of zinc(II) ions in biological systems (Kimber et al., 2003).
Antimicrobial Activity
Novel benzenesulfonamide derivatives have shown significant antimicrobial activity, including compounds with structural similarities to this compound. This suggests their potential use in the development of new antimicrobial agents, providing a foundation for further research into their application in combating various bacterial and fungal infections (Vanparia et al., 2010).
Catalysis and Chemical Synthesis
Research has also explored the application of related compounds in catalysis, such as the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using analogues as efficient cyanating reagents. This presents an avenue for the synthesis of benzonitrile derivatives, showcasing the compound's role in facilitating novel chemical transformations (Chaitanya et al., 2013).
Environmental Monitoring and Analysis
The detection and monitoring of pharmaceuticals in industrial waste streams have been enhanced by methods involving chemically similar compounds, indicating the potential of this compound in environmental analysis and monitoring. This research points towards its application in developing sensitive and specific analytical methods for pharmaceutical pollutants (Deegan et al., 2011).
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-28-20-10-6-16(4)12-21(20)29(26,27)23-18-8-9-19-17(13-18)7-11-22(25)24(19)14-15(2)3/h6,8-10,12-13,15,23H,5,7,11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJHLOISCWVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.